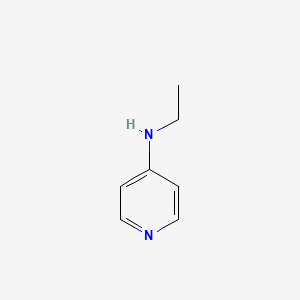

N-ethylpyridin-4-amine

Beschreibung

Significance of Pyridin-4-amine Scaffolds in Modern Organic Synthesis

The pyridin-4-amine scaffold is a privileged structure in medicinal chemistry and organic synthesis. rsc.orgrsc.org Pyridine (B92270) and its derivatives are fundamental components in a vast number of biologically active compounds and are present in many FDA-approved drugs. rsc.orgrsc.org Their importance stems from their ability to engage in various chemical interactions, including hydrogen bonding, which is crucial for the binding of molecules to biological targets like enzymes and receptors. jchemrev.com The weak basicity and water solubility of the pyridine ring can enhance the pharmacological properties of drug candidates. jchemrev.com

The versatility of the pyridine scaffold allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and other applications. researchgate.net These derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netfrontiersin.org

Historical Context and Evolution of Research on Pyridin-4-amine Derivatives

The study of pyridin-4-amine derivatives has a rich history, with the parent compound, 4-aminopyridine (B3432731) (4-AP), being a subject of research for many decades. pensoft.net Initially developed in 1963 as a bird poison, its pharmacological potential was later recognized. pensoft.netresearchgate.net In the 1970s, Bulgarian scientists confirmed its ability to act as a reversal agent for neuromuscular blocking agents, leading to its clinical use under the trade name Pymadin. pensoft.netresearchgate.net

Subsequent research focused on the potassium (K+) channel blocking properties of 4-AP, which led to its investigation for neurological conditions. pensoft.netnih.gov This foundational research on 4-AP paved the way for the exploration of its derivatives, including N-alkylated versions like N-ethylpyridin-4-amine, in an effort to modulate its properties and discover new applications. nih.gov The evolution of research in this area has been driven by the desire to create more selective and potent compounds with improved pharmacokinetic profiles. epa.gov

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound and its closely related analogues primarily focuses on their utility as intermediates in the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of N-ethylpyridin-2-amine have been investigated for their insecticidal and antifungal activities. sioc-journal.cn Specifically, N-((6-chloropyridin-3-yl)methyl)-N-ethylpyridin-2-amine has demonstrated notable insecticidal activity against certain pests. sioc-journal.cn

While direct and extensive academic studies solely on this compound are not abundant, its role as a precursor is evident in the synthesis of more complex molecules. For example, the related compound 2-(Chloromethyl)-N-ethylpyridin-4-amine is utilized as an intermediate in medicinal chemistry, with research pointing towards its potential in targeting neurological disorders through enzyme inhibition and receptor binding. smolecule.com The ethyl group in such compounds can influence their chemical reactivity and biological activity, potentially enhancing solubility, stability, and interaction with molecular targets.

Scope and Objectives of Comprehensive Scholarly Investigations

Comprehensive scholarly investigations into this compound and its derivatives aim to fully characterize their chemical and physical properties, explore their synthetic utility, and evaluate their biological activities. A primary objective is to understand the structure-activity relationships (SAR) within this class of compounds. By systematically modifying the structure, such as the N-alkylation, researchers can fine-tune the molecule's properties for specific applications.

A key area of investigation is the development of novel synthetic methodologies to access these compounds and their derivatives efficiently. This includes exploring one-pot synthesis reactions and utilizing modern catalytic systems. rsc.orgtubitak.gov.trtubitak.gov.tr Furthermore, detailed spectroscopic and crystallographic studies are essential to unambiguously determine the structure of these molecules, which is a prerequisite for understanding their reactivity and biological function. mdpi.com The ultimate goal of these investigations is to unlock the full potential of the pyridin-4-amine scaffold for the development of new pharmaceuticals, agrochemicals, and other valuable chemical entities.

Chemical Properties of this compound and Related Compounds

| Property | This compound | 4-Aminopyridine | N-Ethylpyridazin-4-amine | 2-Ethylpyridin-4-amine |

| Molecular Formula | C₇H₁₀N₂ | C₅H₆N₂ wikipedia.org | C₆H₉N₃ sigmaaldrich.com | C₇H₁₀N₂ uni.lu |

| Molecular Weight | 122.17 g/mol | 94.11 g/mol wikipedia.org | 123.16 g/mol sigmaaldrich.com | 122.17 g/mol uni.lu |

| CAS Number | 35036-85-2 sigmaaldrich.com | 504-24-5 wikipedia.org | 1521274-68-9 sigmaaldrich.com | 12015366 uni.lu |

| Physical Form | Not specified | Colorless solid wikipedia.org | Powder sigmaaldrich.com | Not specified |

| Melting Point | Not specified | 155 to 158 °C wikipedia.org | 123-125 °C sigmaaldrich.com | Not specified |

| Boiling Point | Not specified | 273 °C wikipedia.org | Not specified | Not specified |

Research Findings on Pyridin-4-amine Derivatives

| Compound/Derivative Class | Research Focus | Key Findings |

| 4-Aminopyridine (Parent Compound) | Neurological Disorders | Effective potassium channel blocker, used to manage symptoms of multiple sclerosis. pensoft.netnih.govwikipedia.org |

| N-((6-chloropyridin-3-yl)methyl)-N-ethylpyridin-2-amine | Agrochemicals | Shows good insecticidal activity against Aphis glycines. sioc-journal.cn |

| 2-(Chloromethyl)-N-ethylpyridin-4-amine | Medicinal Chemistry Intermediate | Investigated for potential roles in enzyme inhibition and receptor binding for neurological disorders. smolecule.com |

| Pyridinone Derivatives | Medicinal Chemistry | Exhibit a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. frontiersin.org |

| General Pyridine Derivatives | Drug Discovery | Widely used as scaffolds for developing new drugs due to their favorable chemical properties and biological activity. rsc.orgjchemrev.comresearchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-9-7-3-5-8-6-4-7/h3-6H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIDWUALRXXVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506038 | |

| Record name | N-Ethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35036-85-2 | |

| Record name | N-Ethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Ethylpyridin 4 Amine and Its Chemical Derivatives

General Strategies for Aminopyridine Synthesis

The construction of the aminopyridine framework is achievable through several established synthetic routes. These methods primarily involve either building the substituted pyridine (B92270) ring from acyclic precursors or functionalizing a pre-existing pyridine ring.

Nucleophilic Aromatic Substitution Pathways (SNAr) on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing amino groups onto a pyridine ring. This pathway is particularly effective for substitutions at the 2- and 4-positions, which are electronically activated towards nucleophilic attack, especially when the ring nitrogen is quaternized or in the N-oxide form. google.comnih.gov

The reaction involves the displacement of a halide (F, Cl, Br, I) from a halopyridine by an amine. The reactivity of the halopyridine is influenced by the nature of the halogen, with fluoro groups generally being the most reactive and providing faster reaction rates compared to chloro groups. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

While chloropyridines are often used due to their commercial availability, the synthesis of halopyridines themselves can require harsh conditions, such as using neat phosphorus oxyhalides (POX₃) at high temperatures on pyridine N-oxides or hydroxypyridines. nih.gov Microwave irradiation has been shown to dramatically decrease reaction times for SNAr on halopyridines, often completing within minutes. sci-hub.se

Table 1: Comparison of Halogen Reactivity in SNAr on Pyridines

| Leaving Group | Relative Reactivity | Notes |

|---|---|---|

| Fluorine (F) | Highest | High electronegativity accelerates the reaction. nih.gov |

| Chlorine (Cl) | Moderate | Commonly used due to commercial availability of chloropyridines. nih.gov |

| Bromine (Br) | Lower | Less reactive than chlorine. |

Condensation Reactions Involving Pyridine Precursors

Condensation reactions offer a versatile approach to constructing the pyridine ring itself with the desired substitution pattern. These methods often involve the reaction of aldehydes, ketones, and ammonia (B1221849) or its derivatives. organic-chemistry.org

One of the most well-known methods is the Hantzsch pyridine synthesis , which involves a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.orgacsgcipr.org This reaction initially produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine product. organic-chemistry.org

Another classical approach is the Guareschi-Thorpe reaction , which involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base. This method directly yields a substituted 2-hydroxypyridine, which can be further functionalized. acsgcipr.org

The Bohlmann-Rahtz pyridine synthesis is another key condensation strategy that provides direct access to substituted pyridines. acsgcipr.org More modern approaches have focused on developing catalytic, one-pot multicomponent reactions that improve efficiency and atom economy, often utilizing techniques like microwave heating or flow chemistry to enhance reaction rates and yields. acsgcipr.org

Reductive Amination Protocols for N-Alkylated Aminopyridines

Reductive amination, also known as reductive alkylation, is a premier method for forming N-alkyl bonds and is highly effective for synthesizing secondary and tertiary amines from primary amines. wikipedia.orgharvard.edu This process avoids the common problem of overalkylation that plagues direct alkylation with alkyl halides. harvard.edu

The reaction proceeds in two main stages:

Imine Formation: A primary or secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion. wikipedia.orgmasterorganicchemistry.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent. masterorganicchemistry.com

A key advantage of this method is the ability to use reducing agents that are selective for the iminium ion in the presence of the starting carbonyl compound. harvard.edu Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is stable in mildly acidic conditions (pH 3-6) where imine formation is favorable. harvard.edu More recently, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has become a popular alternative, as it is less toxic and highly effective. harvard.edumasterorganicchemistry.com This method allows for the controlled, stepwise introduction of alkyl groups onto an amino group. masterorganicchemistry.comresearchgate.net

Specific Synthetic Approaches to N-Ethylpyridin-4-amine

The synthesis of this compound can be achieved by applying the general principles of aminopyridine synthesis. The two most direct routes would be the N-ethylation of 4-aminopyridine (B3432731) or the reaction of a 4-halopyridine with ethylamine.

Identification and Optimization of Key Starting Materials

The choice of starting materials is crucial for an efficient synthesis.

Route A: Starting from 4-Aminopyridine

Pyridine Precursor: 4-Aminopyridine is the most direct precursor. It can be synthesized via several routes, including the reduction of 4-nitropyridine-N-oxide or through a Hofmann degradation of isonicotinamide. semanticscholar.orggoogle.comresearchgate.net

Ethylating Agent: For reductive amination, the ethyl group is introduced using acetaldehyde (B116499) (CH₃CHO). The amine (4-aminopyridine) condenses with the aldehyde to form an N-(pyridin-4-yl)ethanimine intermediate, which is then reduced.

Route B: Starting from a 4-Halopyridine

Pyridine Precursor: 4-Chloropyridine (B1293800) is a common and commercially available starting material for an SNAr approach.

Amine Source: Ethylamine (CH₃CH₂NH₂) serves as the nucleophile to displace the chloride ion from the pyridine ring.

The optimization of these materials involves ensuring their purity and selecting the most cost-effective and high-yielding precursors. For example, while 4-fluoropyridine (B1266222) would be more reactive, 4-chloropyridine is often more economical for large-scale synthesis.

Reaction Condition Optimization (Solvent, Temperature, Pressure, Catalysis)

Optimizing reaction conditions is essential to maximize yield and purity while minimizing reaction time and by-product formation.

For the reductive amination of 4-aminopyridine with acetaldehyde , key parameters include:

Reducing Agent: Sodium triacetoxyborohydride is often preferred over the more toxic sodium cyanoborohydride.

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common solvents.

pH: The reaction is typically run under mildly acidic conditions, often by adding acetic acid, to facilitate imine formation without passivating the amine. harvard.edu

Temperature: The reaction is generally performed at room temperature.

For the SNAr reaction of 4-chloropyridine with ethylamine , optimization involves:

Solvent: Polar aprotic solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) are effective at promoting SNAr reactions. sci-hub.se

Temperature: Elevated temperatures are typically required to drive the reaction to completion, although microwave heating can significantly accelerate the process at lower bulk temperatures. sci-hub.se

Base: A non-nucleophilic base may be added to scavenge the HCl produced during the reaction.

Catalysis: While often not necessary for activated substrates like 4-chloropyridine, transition metal catalysts can sometimes be employed to facilitate SNAr reactions under milder conditions.

Table 2: Illustrative Optimization Parameters for this compound Synthesis

| Synthetic Route | Parameter | Condition | Rationale |

|---|---|---|---|

| Reductive Amination | Reducing Agent | NaBH(OAc)₃ | High selectivity for iminium ions, less toxic than NaBH₃CN. harvard.edu |

| Solvent | Dichloromethane (DCM) | Good solubility for reactants, easy to remove post-reaction. | |

| Temperature | Room Temperature | Mild conditions prevent by-product formation. | |

| Additive | Acetic Acid | Catalyzes imine formation. harvard.edu | |

| SNAr | Substrate | 4-Chloropyridine | Commercially available and sufficiently reactive. nih.gov |

| Solvent | DMSO or NMP | Aprotic polar solvent stabilizes the charged intermediate (Meisenheimer complex). sci-hub.se | |

| Temperature | 100-150 °C (Conventional) or Microwave | Provides energy to overcome the activation barrier. sci-hub.se |

Multi-Step Synthesis Design and Efficiency Assessment

The synthesis of this compound is typically achieved through multi-step sequences starting from pyridine. A common and effective route involves the initial preparation of 4-aminopyridine, which then undergoes ethylation.

The final step involves the N-alkylation of 4-aminopyridine to introduce the ethyl group. A widely used method for this transformation is reductive amination. This process involves reacting 4-aminopyridine with an aldehyde, in this case, acetaldehyde (ethanal), in the presence of a reducing agent and a catalyst. The reaction first forms an imine intermediate which is then reduced to the corresponding amine. google.com For a similar reaction producing N-octylpyridin-4-amine, conditions include a Palladium on carbon (Pd/C) catalyst and hydrogen gas pressure at elevated temperatures (80°C). google.com

| Step | Reaction | Key Reagents/Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| 1 | Pyridine → Pyridine-N-oxide | Oxidizing Agent (e.g., H₂O₂) | High | semanticscholar.org |

| 2 | Pyridine-N-oxide → 4-Nitropyridine-N-oxide | Nitrating Mixture (HNO₃/H₂SO₄) | Good | semanticscholar.org |

| 3 | 4-Nitropyridine-N-oxide → 4-Aminopyridine | Fe / Mineral Acid | 85-90% | semanticscholar.org |

| 4 | 4-Aminopyridine → this compound | Acetaldehyde, Pd/C, H₂ | Good | google.com |

Preparation of Advanced this compound Derivatives and Analogs

The core structure of this compound can be extensively modified to create a wide range of derivatives and analogs with tailored properties. These modifications can be targeted at the exocyclic amino moiety or the pyridine ring itself.

Further functionalization of the secondary amine in this compound can be achieved through additional N-alkylation or N-acylation reactions.

N-Alkylation: Introducing a second alkyl group to form a tertiary amine, N-alkyl-N-ethylpyridin-4-amine, can be challenging due to the potential for quaternization of the pyridine ring nitrogen, which is generally more nucleophilic. publish.csiro.au However, methods have been developed to achieve selective N-alkylation. One approach involves a one-pot N-arylation followed by N-alkylation of N-aminopyridinium salts, which serve as effective amine synthons. chemrxiv.org Another strategy uses zinc bromide to induce the reaction between a 4-(N-alkylamino)pyridine and a benzylic alcohol, achieving yields often exceeding 80-90%. chemrxiv.org Traditional methods that require deprotonating the aminopyridine with a strong base before reacting with an alkyl halide can suffer from poor yields and side reactions. chemrxiv.org

N-Acylation: The amino group can be readily acylated to form amides. For instance, 4-aminopyridine can be acetylated with acetic anhydride (B1165640) to produce 4-acetylaminopyridine in high yields (80-85%). semanticscholar.org Mechanistic studies on the acetylation of 4-aminopyridine indicate that the reaction can proceed through an N-acetylpyridinium intermediate, where the initial attack occurs at the more nucleophilic ring nitrogen, followed by an intramolecular rearrangement to the exocyclic amino group. publish.csiro.au The use of 4-aminopyridine derivatives as catalysts in acylation reactions highlights the high reactivity of the pyridine nitrogen. nih.govacs.org

| Transformation | Method | Reagents | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., H₂) | Forms secondary or tertiary amines. | google.com |

| N-Alkylation | Direct Alkylation | Benzylic Alcohols, ZnBr₂ | High yields (>80%), good purity. | chemrxiv.org |

| N-Acylation | Direct Acylation | Acetic Anhydride | High yields (80-85%); can proceed via ring N-acetyl intermediate. | semanticscholar.orgpublish.csiro.au |

Modifying the pyridine ring is crucial for creating diverse analogs, although the electron-poor nature of the ring can make direct functionalization challenging. rsc.org Modern synthetic methods have enabled the introduction of functional groups at various positions.

Position 3 Functionalization: A versatile method for introducing substituents at the position adjacent to the amino group involves the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one. nii.ac.jp Reacting this precursor with active methylene (B1212753) compounds in the presence of ammonium (B1175870) acetate (B1210297) can yield 4-aminopyridines with functional groups such as ethoxycarbonyl at the 3-position. nii.ac.jp Another approach uses ring-opened Zincke imine intermediates to achieve 3-selective chlorination or fluorination of pyridines. mountainscholar.org

Position 4 Functionalization: While the primary focus is on this compound, general methods for 4-substitution on the pyridine scaffold are relevant. One such method utilizes the inherent acidity of the C4-H bond, employing a strong base with low Lewis acidity to deprotonate and subsequently substitute the 4-position. digitellinc.com

General C-H Functionalization: The development of direct C-H functionalization is a key area of sustainable chemistry, avoiding the need for pre-functionalized starting materials. rsc.org Various catalytic systems are being explored to tackle the reactivity and regioselectivity challenges associated with activating the C-H bonds of the pyridine ring.

Creating polyfunctionalized derivatives involves combining the strategies for modifying both the amino group and the pyridine ring. A synthetic sequence could involve first constructing a substituted pyridine core and then performing the N-ethylation, or vice-versa.

For example, a 4-aminopyridine-3-carboxylic acid ester, synthesized via a ring transformation reaction, serves as a valuable intermediate. nii.ac.jpresearchgate.net The amino group of this bifunctional molecule could be ethylated, and the ester group at the 3-position could be further modified, for instance, by hydrolysis to the carboxylic acid or conversion to an amide. This approach allows for the systematic construction of complex molecules with multiple points of diversity. The synthesis of polysubstituted pyridines has also been achieved through one-pot sequences involving Wittig reactions, aza-Wittig reactions, and electrocyclizations. organic-chemistry.org

The introduction of chirality into this compound derivatives is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry.

A primary strategy involves creating a stereocenter on the N-alkyl substituent. This can be accomplished through a stepwise reductive amination process. mdpi.com For example, an imine is first synthesized from a pyridine-containing carbonyl compound (like 2-acetylpyridine) and an amine. The subsequent reduction of the C=N double bond of the imine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) generates a chiral secondary amine. mdpi.com If a chiral ketone, amine, or reducing agent is used, stereoselective synthesis can be achieved.

Another powerful approach is the use of chemoenzymatic methods. A novel family of optically active 4-(N,N-dimethylamino)pyridine carbamate (B1207046) derivatives has been synthesized with excellent yields. researchgate.net This route uses enzymes to achieve high stereoselectivity, producing homodimeric chiral compounds that have potential as ligands or nucleophilic catalysts in asymmetric synthesis. researchgate.net Similarly, chiral residues can be introduced onto the nitrogen atom of related heterocyclic systems, like tetrahydrothienopyridines, to study the effect of stereochemistry on biological activity. unimi.it

Advanced Spectroscopic Characterization and Structural Elucidation of N Ethylpyridin 4 Amine

Vibrational Spectroscopy for Molecular Fingerprinting

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For N-ethylpyridin-4-amine, the spectrum is characterized by vibrations of the pyridine (B92270) ring, the secondary amine group (N-H), and the ethyl substituent (-CH2CH3).

The key vibrational modes observed in an FT-IR spectrum of this compound include:

N-H Stretching: A characteristic band for the secondary amine N-H stretching vibration is typically observed in the region of 3400-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group (both symmetric and asymmetric) are found in the 2980-2850 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of characteristic bands, typically between 1610 cm⁻¹ and 1430 cm⁻¹.

N-H Bending: The in-plane bending vibration of the N-H group is expected around 1550-1500 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen (C-N) bond typically appears in the 1340-1250 cm⁻¹ range.

C-H Bending: Bending vibrations for the aliphatic CH₂ and CH₃ groups are present in the 1470-1370 cm⁻¹ region.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3350 | ν(N-H) | Secondary Amine N-H Stretching |

| ~3050 | ν(C-H) | Aromatic C-H Stretching |

| ~2975, ~2870 | ν(C-H) | Asymmetric and Symmetric Aliphatic C-H Stretching (Ethyl Group) |

| ~1605, ~1510 | ν(C=C), ν(C=N) | Pyridine Ring Stretching |

| ~1530 | δ(N-H) | In-plane N-H Bending |

| ~1465, ~1380 | δ(C-H) | Aliphatic C-H Bending (Ethyl Group) |

| ~1320 | ν(C-N) | Aromatic C-N Stretching |

FT-Raman spectroscopy is a scattering technique that provides information complementary to FT-IR absorption spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the molecule's polarizability. researchgate.net Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice-versa.

For this compound, FT-Raman is particularly useful for observing:

Symmetric Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring, which involves the entire ring expanding and contracting symmetrically, gives a characteristically strong and sharp band in the Raman spectrum, typically around 990-1010 cm⁻¹.

C-C Backbone Vibrations: The C-C stretching vibration of the ethyl group is often more prominent in the Raman spectrum than in the IR.

Non-polar Group Vibrations: Symmetrical vibrations of non-polar groups, such as the C-H stretches of the ethyl group, can also show strong Raman signals.

Table 2: Key FT-Raman Active Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3055 | ν(C-H) | Aromatic C-H Stretching |

| ~2935 | ν(C-H) | Symmetric Aliphatic C-H Stretching |

| ~1608 | ν(C=C) | Pyridine Ring Stretching |

| ~1005 | Ring Breathing | Symmetric Pyridine Ring Vibration |

| ~880 | ν(C-C) | Ethyl Group C-C Stretching |

To achieve a definitive assignment of all observed bands in the FT-IR and FT-Raman spectra, a Normal Coordinate Analysis (NCA) is employed. NCA is a computational method that models the vibrational motions of a molecule based on its geometry, atomic masses, and force constants (the stiffness of the chemical bonds and angles). libretexts.orgresearchgate.net The analysis calculates the theoretical vibrational frequencies and the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. nih.gov

For this compound, NCA helps to:

Confirm Assignments: It validates the initial assignments made based on characteristic group frequencies.

Resolve Ambiguities: It distinguishes between overlapping bands and complex vibrations where multiple motions are coupled.

Analyze Substituent Effects: Studies on related molecules like 4-aminopyridine (B3432731) and 4-ethylpyridine (B106801) show that substituents significantly influence the frequencies of the pyridine ring modes. nih.gov NCA can precisely quantify how the ethyl group on the amine nitrogen perturbs the electronic structure and vibrational characteristics of the parent 4-aminopyridine molecule. For example, the C-N bond force constant is expected to differ from that in 4-aminopyridine, leading to shifts in related vibrational modes.

A detailed NCA would provide a PED for each calculated frequency, allowing for a precise description of each vibrational band, such as identifying a band at ~1605 cm⁻¹ as being composed of approximately 85% C=C stretching and 15% C-H in-plane bending, for example.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

NMR spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

In a ¹H NMR spectrum, the position of a signal (chemical shift, δ, in ppm) indicates the electronic environment of the proton, while the splitting of the signal (spin-spin coupling) reveals the number of neighboring protons.

The ¹H NMR spectrum of this compound is expected to show four distinct signals:

Aromatic Protons (Pyridine Ring): Due to the influence of the ring nitrogen and the ethylamino group, the four protons on the pyridine ring are not equivalent. They appear as two distinct sets of signals in the aromatic region (typically δ 6.5-8.5 ppm). The two protons adjacent to the ring nitrogen (H-2 and H-6) are in a similar environment and appear downfield (e.g., ~δ 8.1-8.3 ppm) as a doublet. The two protons meta to the nitrogen (H-3 and H-5) are also in a similar environment and appear more upfield (e.g., ~δ 6.6-6.8 ppm) as another doublet.

Amine Proton (N-H): A single, often broad, signal corresponding to the proton on the amine nitrogen. Its chemical shift can vary depending on solvent and concentration but is typically found in the δ 4.0-5.0 ppm range.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group of the ethyl substituent appear as a quartet due to coupling with the three protons of the adjacent methyl group. This signal is expected around δ 3.1-3.3 ppm.

Methyl Protons (-CH₃): The three protons of the terminal methyl group appear as a triplet due to coupling with the two protons of the adjacent methylene group. This signal is found in the upfield region, around δ 1.2-1.4 ppm.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 (Aromatic) | 8.1 - 8.3 | Doublet (d) | ~6.0 |

| H-3, H-5 (Aromatic) | 6.6 - 6.8 | Doublet (d) | ~6.0 |

| N-H (Amine) | 4.0 - 5.0 | Singlet (broad, s) | N/A |

| -CH₂- (Ethyl) | 3.1 - 3.3 | Quartet (q) | ~7.2 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.2 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.

For this compound, five distinct signals are expected:

Pyridine Ring Carbons: The five carbons of the pyridine ring are not all equivalent. The carbon atom attached to the ethylamino group (C-4) is the most deshielded of the non-nitrogen-adjacent carbons due to the electron-withdrawing effect of the nitrogen atom, appearing around δ 150-155 ppm. The carbons adjacent to the ring nitrogen (C-2 and C-6) are also significantly deshielded and appear in a similar region, around δ 148-152 ppm. The carbons at the 3 and 5 positions (C-3 and C-5) are the most shielded of the ring carbons, appearing around δ 106-110 ppm.

Ethyl Group Carbons: The methylene carbon (-CH₂) is attached to a nitrogen atom, which deshields it, causing it to appear around δ 38-42 ppm. The terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule, appearing far upfield around δ 14-16 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Aromatic) | 150 - 155 |

| C-2, C-6 (Aromatic) | 148 - 152 |

| C-3, C-5 (Aromatic) | 106 - 110 |

| -CH₂- (Ethyl) | 38 - 42 |

| -CH₃ (Ethyl) | 14 - 16 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the this compound molecule. These techniques spread spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei that are essential for structural elucidation. emerypharma.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY is expected to show a clear correlation between the methyl protons (H-1') and the methylene protons (H-2') of the ethyl group. It would also reveal the coupling between the adjacent aromatic protons on the pyridine ring, specifically between H-2/H-6 and H-3/H-5.

Heteronuclear Multiple Quantum Coherence (HMQC/HSQC): The HMQC or its more modern variant, the Heteronuclear Single Quantum Coherence (HSQC) experiment, maps protons directly to the carbons to which they are attached (¹JCH coupling). libretexts.orguvic.ca This is a powerful tool for assigning carbon signals based on their known proton assignments. For this compound, this experiment would correlate the ethyl protons (H-1' and H-2') to their respective carbons (C-1' and C-2') and the pyridine ring protons (H-2, H-3, H-5, H-6) to their corresponding carbons (C-2, C-3, C-5, C-6).

A cross-peak between the methylene protons (H-2') of the ethyl group and the pyridine carbon C-4, confirming the attachment of the ethylamino group at the 4-position.

Correlations from the aromatic protons H-3/H-5 to carbons C-2/C-6 and C-4.

Correlations from the aromatic protons H-2/H-6 to carbons C-3/C-5 and C-4.

These combined 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure. rsc.org

Table 1: Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons | Information Yielded |

| COSY | H-1' ↔ H-2' | N/A | Confirms ethyl group structure |

| H-2/6 ↔ H-3/5 | N/A | Confirms pyridine ring connectivity | |

| HSQC | H-1' | C-1' | Assigns methyl carbon |

| H-2' | C-2' | Assigns methylene carbon | |

| H-2/6 | C-2/6 | Assigns ortho-carbons | |

| H-3/5 | C-3/5 | Assigns meta-carbons | |

| HMBC | H-2' | C-4, C-1' | Confirms N-ethyl to C-4 linkage |

| H-3/5 | C-2/6, C-4 | Confirms ring structure | |

| H-2/6 | C-3/5, C-4 | Confirms ring structure |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and valuable structural information through fragmentation analysis. uni-saarland.de

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. sci-hub.seuab.edu It is particularly well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated, primarily at the more basic pyridine ring nitrogen, to yield a prominent pseudomolecular ion [M+H]⁺. uab.edu The presence of this ion allows for the direct determination of the compound's molecular weight. While fragmentation is generally low, some in-source fragmentation might occur, potentially leading to the loss of the ethyl group. sci-hub.se

Table 2: Predicted Ions in ESI-MS of this compound

| Ion | Formula | m/z (Predicted) | Description |

| [M+H]⁺ | [C₇H₁₁N₂]⁺ | 123.09 | Protonated molecular ion |

| [M+Na]⁺ | [C₇H₁₀N₂Na]⁺ | 145.07 | Sodium adduct |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comthermofisher.com This precision allows for the determination of a molecule's elemental composition from its exact mass. msu.edu For this compound, HRMS would measure the exact mass of the [M+H]⁺ ion. This experimental value can then be compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, and nitrogen. This capability is crucial for distinguishing this compound (C₇H₁₀N₂) from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). bioanalysis-zone.com

Table 3: HRMS Data for this compound

| Ion | Elemental Composition | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | [C₇H₁₁N₂]⁺ | 123.09168 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms-id.ca It is an ideal method for assessing the purity of a this compound sample and for identifying any volatile or semi-volatile impurities. epa.gov In this technique, the sample is vaporized and separated on a GC column before entering the mass spectrometer. The ionization method typically used in GC-MS is Electron Ionization (EI), which is a hard ionization technique that causes extensive and reproducible fragmentation. uni-saarland.de The resulting mass spectrum serves as a molecular fingerprint. The molecular ion (M⁺˙) may be observed, but characteristic fragment ions resulting from the cleavage of the ethyl group (loss of ·CH₃ or ·C₂H₅) and fragmentation of the pyridine ring would be more prominent.

Table 4: Predicted Key Fragments in EI-MS of this compound

| m/z (Predicted) | Proposed Fragment | Description |

| 122 | [C₇H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 107 | [C₆H₇N₂]⁺ | Loss of a methyl radical (·CH₃) |

| 94 | [C₅H₆N₂]⁺˙ | Loss of an ethylene (B1197577) molecule (C₂H₄) via rearrangement |

| 93 | [C₅H₅N₂]⁺ | Loss of an ethyl radical (·C₂H₅) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org The pyridine ring in this compound is a chromophore, a part of the molecule responsible for absorbing light. The ethylamino group acts as an auxochrome, a substituent that modifies the absorption characteristics of the chromophore, typically causing a shift to longer wavelengths (bathochromic shift) and an increase in absorption intensity.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine system. These typically result in strong absorption bands. libretexts.org

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. libretexts.orgutexas.edu These absorptions are generally weaker than π → π* transitions. The protonation state of the molecule significantly affects these transitions; in acidic solutions where the nitrogens are protonated, the n → π* transition is expected to disappear. utexas.edu

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Region (in Ethanol) | Description |

| π → π | ~200-220 nm | High-intensity band related to the pyridine ring's aromatic system. |

| π → π | ~250-280 nm | Lower-energy, high-intensity band, red-shifted due to the amino auxochrome. |

| n → π | >290 nm | Low-intensity band, may be obscured by the stronger π → π band. |

Crystallographic Data for this compound Currently Unavailable in Public Domain

Detailed structural analysis, including single-crystal X-ray diffraction data, for the chemical compound this compound is not publicly available at this time. A thorough search of academic literature and crystallographic databases did not yield any published studies reporting the crystal structure of this specific compound.

The requested article, which was to focus exclusively on the crystallographic and supramolecular features of this compound, cannot be generated without this foundational data. The specified outline, including the determination of the crystal system, space group, unit cell parameters, bond lengths, bond angles, and the analysis of intermolecular interactions such as hydrogen bonding and π-π stacking, is entirely contingent on the availability of single-crystal X-ray diffraction analysis results.

While research exists on the crystallographic properties of analogous pyridine derivatives, this information is not transferable to this compound, as minor changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions.

Therefore, the sections and subsections outlined for the article, including:

Crystallographic Investigations and Solid State Structural Analysis

Supramolecular Chemistry and Intermolecular Interactions

Investigation of π-π Stacking Interactions and Aromatic Ring Orientations

cannot be addressed.

Further research involving the synthesis and crystallographic analysis of N-ethylpyridin-4-amine would be required to obtain the necessary data to fulfill the original request.

Crystal Packing Architectures and Polymorphism Studies:

Correlation between Crystal Structure and Electronic Properties:Establishing a relationship between a compound's solid-state structure and its electronic properties necessitates having both the detailed crystal structure and corresponding experimental or computational data on its electronic behavior.

Therefore, until the crystal structure of this compound is experimentally determined and published, a detailed and accurate article on its crystallographic and solid-state properties cannot be generated.

Computational Chemistry and Quantum Chemical Studies of N Ethylpyridin 4 Amine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem to one of electron density, DFT allows for accurate calculations of various ground-state properties. For N-ethylpyridin-4-amine, DFT methods are employed to understand its geometry, vibrational modes, and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Conformational analysis is crucial for flexible molecules like this compound, which possesses rotatable bonds, particularly around the ethyl group. Different rotational positions (conformers) can have distinct energies and populations at a given temperature. Theoretical studies often employ methods like the B3LYP functional with a suitable basis set, such as 6-311+G(d,p), to perform these calculations. dergipark.org.tr The search for various conformers can be systematic or stochastic, aiming to identify the global minimum and other low-energy conformers. uni-muenchen.de The optimized geometry of the most stable conformer is then used for subsequent calculations of other molecular properties. While specific conformational analysis studies on this compound are not extensively detailed in the provided results, the general methodology involves exploring the potential energy surface by rotating the C-C and C-N bonds of the ethyl group to locate all stable isomers. acs.org

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations not only provide the frequencies of the fundamental vibrational modes but also their intensities. The theoretical spectra can be compared with experimental data to validate the accuracy of the computational method and the optimized structure. researchgate.net

The process involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. osti.gov For similar pyridine (B92270) derivatives, DFT methods like B3LYP have shown good agreement with experimental FT-IR and Raman spectra. researchgate.net For instance, in related aminopyridine compounds, the N-H stretching frequencies are typically observed in the 3300-3500 cm⁻¹ range in infrared spectra. researchgate.net The calculated vibrational spectra are often visualized as "stick spectra," which can be convoluted with Gaussian or Lorentzian functions to resemble experimental band shapes. osti.gov

A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode. osti.gov

Table 1: Predicted Vibrational Frequencies for a Related Pyridine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Calculated Frequency (cm⁻¹) (B3PW91) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| NH₂ Asymmetric Stretch | 3432 | 3420 | 3362 |

| NH₂ Symmetric Stretch | 3349 | 3334 | 3292 |

| NH₂ In-plane Bending | 1595 | 1575 | 1605 |

| Pyridine Ring Breathing | 971 | 953 | - |

Data adapted from a study on 4-(1-aminoethyl)pyridine, a structurally similar compound. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, which act as electron donors. The LUMO is likely distributed over the pyridine ring, representing the region most susceptible to nucleophilic attack. researchgate.net DFT calculations, often using functionals like B3LYP, are employed to compute the energies and visualize the spatial distribution of these orbitals. dergipark.org.tr

Table 2: Calculated Frontier Molecular Orbital Properties for a Related Pyridine Derivative

| Parameter | B3LYP | B3PW91 |

|---|---|---|

| HOMO Energy (eV) | -7.05 | -7.03 |

| LUMO Energy (eV) | -0.97 | -0.94 |

| HOMO-LUMO Gap (ΔE) (eV) | 6.08 | 6.09 |

Data adapted from a study on 4-(1-aminoethyl)pyridine. dergipark.org.tr

Calculation of Global Reactivity Descriptors (Chemical Hardness, Softness, Electronegativity, Electrophilicity Index)

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness indicates high stability and low reactivity, while high chemical softness suggests the opposite. ijarset.com The electrophilicity index measures the propensity of a species to accept electrons. ijarset.com These parameters are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.net DFT methods provide the necessary orbital energies to calculate these descriptors. dergipark.org.tr

Table 3: Calculated Global Reactivity Descriptors for a Related Pyridine Derivative (eV)

| Descriptor | B3LYP | B3PW91 |

|---|---|---|

| Ionization Potential (I) | 7.05 | 7.03 |

| Electron Affinity (A) | 0.97 | 0.94 |

| Electronegativity (χ) | 4.01 | 3.985 |

| Chemical Hardness (η) | 3.04 | 3.045 |

| Chemical Softness (S) | 0.164 | 0.164 |

| Electrophilicity Index (ω) | 2.64 | 2.61 |

Data adapted from a study on 4-(1-aminoethyl)pyridine. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). faccts.de It calculates the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry.

Prediction of UV-Vis Absorption Wavelengths and Oscillator Strengths

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f) for electronic transitions. scielo.org.zadigitellinc.com The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. digitellinc.com

For this compound, TD-DFT calculations would typically be performed using a functional like B3LYP or CAM-B3LYP, often in conjunction with a polarizable continuum model (PCM) to simulate solvent effects. mdpi.com The calculations yield a series of excited states with their corresponding excitation energies and oscillator strengths. The transitions are often characterized by the molecular orbitals involved, such as π→π* or n→π* transitions. scielo.org.za The predicted spectrum can then be compared with experimental UV-Vis data to confirm the nature of the electronic transitions. mdpi.com For example, in a similar molecule, TD-DFT calculations helped identify absorption peaks at 342.90 nm (f = 0.2430) and 405.85 nm (f = 0.378), which corresponded well with experimental observations. scielo.org.za

Table 4: Predicted Electronic Transitions for a Related Compound

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| 522.01 | 0.1519 | HOMO → LUMO (98%) |

| 405.85 | 0.3780 | HOMO → LUMO+1 (49%), HOMO-2 → LUMO (42%) |

| 342.90 | 0.2430 | HOMO-8 → LUMO, HOMO-2 → LUMO+1 |

Data adapted from a TD-DFT study on a related compound using the B3LYP/6-31G(d,p) level of theory. scielo.org.za

Analysis of Electronic Transitions and Excited State Character

The electronic absorption properties of this compound, which are crucial for understanding its behavior upon exposure to UV-visible light, can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in predicting the electronic transitions between molecular orbitals, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic transitions in aromatic molecules like this compound are typically of two main types: π→π* and n→π* transitions. williams.edu The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and they are generally high-intensity absorptions. masterorganicchemistry.com The n→π* transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on a nitrogen atom) to a π* antibonding orbital. williams.edu These transitions are usually less intense than π→π* transitions. upenn.edu

Experimental studies on the related compound 4-ethylpyridine (B106801) show a characteristic absorption band for the pyridine ring at approximately 260 nm. mdpi.com Computational studies on similar molecules, such as 4-aminopyridine (B3432731) and its derivatives, using TD-DFT methods, provide a more detailed picture of these transitions. researchgate.netdergipark.org.tr For instance, calculations performed on 4-(1-aminoethyl)pyridine in the gas phase and in water using the IEF-PCM model predict the main absorption wavelengths (λmax). dergipark.org.tr These theoretical spectra are vital for interpreting experimental UV-Vis data and understanding the excited state character of the molecule. The energy of these transitions is influenced by factors such as conjugation and the solvent environment. masterorganicchemistry.comlkouniv.ac.in

Table 1: Calculated Electronic Transitions for a Related Aminopyridine Derivative Data inferred from studies on similar aminopyridine compounds to illustrate typical transition values.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 285 | 0.045 | n -> π* |

| S2 | 255 | 0.210 | π -> π* |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of most positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. walisongo.ac.idmdpi.com Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red regions) concentrated around the pyridine ring nitrogen and the nitrogen atom of the ethylamino group due to their lone pairs of electrons. researchgate.netrasayanjournal.co.in These sites are the most probable centers for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the ethyl group and the pyridine ring are expected to be regions of positive potential (blue regions), making them potential sites for nucleophilic interactions. chemrxiv.org The MEP analysis provides a clear, visual guide to the molecule's reactive behavior, which is fundamental in understanding its interaction with other chemical species. researchgate.netmdpi.com

Table 2: Predicted Electrostatic Potential Regions on this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Pyridine Nitrogen Atom | Highly Negative (Red) | Site for Electrophilic Attack / Protonation |

| Amino Nitrogen Atom | Negative (Red/Orange) | Site for Electrophilic Attack |

| Pyridine Ring (Carbon atoms) | Intermediate (Green) | Generally less reactive than heteroatoms |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. uni-muenchen.defaccts.de It transforms the complex molecular wavefunction into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.de The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of delocalization. wisc.edu

In this compound, significant hyperconjugative interactions are expected. These include the delocalization of the lone pair electrons from the pyridine nitrogen (n(N)) and the amino nitrogen (n(N)) into the antibonding π* orbitals of the pyridine ring (π(C-C) and π(C-N)). researchgate.net Such interactions contribute to the stability of the molecule by spreading electron density over the aromatic system. scienceacademique.com For example, in 4-aminopyridine, strong interactions are observed between the nitrogen lone pair and the vicinal antibonding orbitals of the ring. researchgate.net A high E(2) value for an n → π* interaction indicates a strong intramolecular charge transfer, which influences the molecule's electronic properties and reactivity. wisc.edu

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Data extrapolated from studies on 4-aminopyridine and similar structures. researchgate.netscienceacademique.com

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N (amino) | π* (C-C) ring | ~25-35 | n → π* (Resonance) |

| LP (1) N (pyridine) | σ* (C-C) ring | ~5-10 | n → σ* (Hyperconjugation) |

| σ (C-H) ethyl | σ* (C-N) | ~2-5 | σ → σ* (Hyperconjugation) |

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis for Bonding Nature and Intermolecular Interactions

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize the nature of chemical bonds. researchgate.net By locating bond critical points (BCPs) in the electron density (ρ(r)), one can evaluate properties like the Laplacian of the electron density (∇²ρ(r)) and the total electron energy density (H(r)). researchgate.netshd-pub.org.rs A negative Laplacian (∇²ρ(r) < 0) indicates a shared interaction, typical of covalent bonds, while a positive Laplacian (∇²ρ(r) > 0) suggests a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions. shd-pub.org.rs This analysis is crucial for understanding the precise nature of the bonds within the this compound molecule and its potential non-covalent interactions. researchgate.netijnc.ir

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Typical values based on analyses of similar aminopyridine derivatives. rasayanjournal.co.innih.gov

| Contact Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Represents the outer surface contacts of the molecules. |

| C···H / H···C | 20 - 30% | Indicates C-H···π or general van der Waals interactions. |

| N···H / H···N | 10 - 20% | Corresponds to N-H···N hydrogen bonding, a key interaction. |

Solvent Effects Modeling Using Continuum Models (e.g., IEF-PCM)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are widely used to simulate these effects computationally. gaussian.com In this model, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the solvent. gaussian.comunibo.it

Using the IEF-PCM model, it is possible to calculate how properties of this compound, such as its geometry, stability, and electronic absorption spectrum, change in different solvents. dergipark.org.tr For example, polar solvents can stabilize charge separation in a molecule. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths, because the polar solvent molecules stabilize the non-bonding ground state more than the excited state. lkouniv.ac.in Conversely, π→π* transitions often show a bathochromic (red) shift to longer wavelengths in polar solvents. lkouniv.ac.in Such calculations are essential for comparing theoretical predictions with experimental data, which are almost always obtained in solution. researchgate.netacs.org

Table 5: Predicted Solvent-Induced Shifts in UV-Vis Absorption Maxima (λmax) Illustrative data based on computational studies of related aminopyridines. dergipark.org.trrsc.org

| Solvent | Dielectric Constant (ε) | Predicted λmax for n→π* (nm) | Predicted λmax for π→π* (nm) |

|---|---|---|---|

| Gas Phase | 1.0 | ~285 | ~255 |

| Hexane | 1.9 | ~283 | ~257 |

| Ethanol | 24.6 | ~278 | ~262 |

Mechanistic Insights into Nucleophilic Catalysis

This compound is part of the 4-dialkylaminopyridine (4-DAAP) family of nucleophilic catalysts, which are more potent than pyridine itself. The enhanced reactivity is attributed to the electron-donating nature of the amino group at the 4-position of the pyridine ring. This donation increases the nucleophilicity of the ring nitrogen, making it a highly effective catalyst for a variety of chemical transformations.

A cornerstone of catalysis by 4-aminopyridine derivatives, including this compound and the well-studied 4-dimethylaminopyridine (B28879) (DMAP), is the formation of a highly reactive acylpyridinium intermediate. In a typical acylation reaction, the nucleophilic pyridine nitrogen attacks the acylating agent (e.g., an acid anhydride), displacing a leaving group and forming an N-acylpyridinium salt.

This intermediate is significantly more reactive than the initial acylating agent. The stability of this acylpyridinium cation is a key factor in the catalytic efficiency. Research indicates that alkyl substituents on the 4-amino nitrogen, such as the ethyl groups in this compound, increase the stability of the corresponding acetylpyridinium cations. researchgate.net This stabilization arises from the electron-donating effect of the alkyl groups, which delocalizes the positive charge on the pyridine ring through resonance. The stability of these intermediates can be a predictive tool for the catalytic activity of pyridine-based catalysts in acyl transfer reactions. researchgate.net

The enhanced stability of the N-acyl-4-(dialkylamino)pyridinium intermediate, compared to that derived from pyridine, is due to the contribution of a resonance structure where the positive charge is delocalized onto the exocyclic nitrogen atom. This makes the acyl group more susceptible to attack by a nucleophile, such as an alcohol.

Table 1: Comparison of Catalyst Structures and Intermediate Stability

| Catalyst | Structure | Key Feature | Relative Stability of Acylpyridinium Intermediate |

|---|---|---|---|

| Pyridine | C₅H₅N | Basic pyridine ring | Low |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | Two methyl groups on the amino nitrogen | High |

| This compound | C₇H₁₀N₂ | One ethyl group on the amino nitrogen | Moderate to High |

In acylation and esterification reactions, this compound and its analogs act as acyl-transfer catalysts. The catalytic cycle involves two main steps:

Formation of the Acylpyridinium Ion: The aminopyridine catalyst attacks the acylating agent (e.g., acetic anhydride) to form the N-acylpyridinium intermediate, with the release of a carboxylate anion.

Nucleophilic Attack: A nucleophile, such as an alcohol in an esterification reaction, attacks the activated acyl group of the pyridinium intermediate. This step is much faster than the reaction of the alcohol with the original acylating agent. The attack results in the formation of the final ester product and the regeneration of the aminopyridine catalyst.

The catalytic activity of this compound extends beyond acylation to other nucleophilic substitution reactions. In these reactions, the aminopyridine acts as a potent nucleophile that can activate substrates towards substitution.

Alkylation: In the N-alkylation of amines with alkyl halides, this compound can act as a catalyst. wikipedia.org The reaction proceeds through a nucleophilic aliphatic substitution mechanism. The catalyst can attack the alkyl halide to form a reactive N-alkylpyridinium intermediate. This intermediate is then susceptible to attack by another nucleophile, such as an amine, leading to the alkylated product and regeneration of the catalyst. This catalytic approach can sometimes overcome the challenge of overalkylation, which is common in non-catalyzed amine alkylations. wikipedia.orgchemrxiv.org

While direct catalytic hydroxylation using this compound is less commonly documented, the principles of nucleophilic catalysis suggest its potential role in activating substrates for attack by water or hydroxide ions under specific conditions.

This compound as a Ligand in Transition Metal Chemistry

The nitrogen atoms in this compound—both the pyridine ring nitrogen and the exocyclic amino nitrogen—possess lone pairs of electrons, making the molecule an excellent candidate as a ligand in coordination chemistry.

Transition metal complexes involving aminopyridine ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govjscimedcentral.com For this compound, a general synthesis would involve:

Where L is this compound, M is a transition metal ion (e.g., Pd(II), Co(II), Cu(II)), and X is an anion (e.g., Cl⁻, NO₃⁻). The reaction is often carried out in a solvent like ethanol or methanol, sometimes with gentle heating to facilitate the reaction. nih.govjscimedcentral.com

The resulting complexes are characterized using a variety of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and the C-N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand within the complex and provide information about the coordination environment.

UV-Visible Spectroscopy: To study the electronic transitions within the metal complex, which provides insights into its geometry and the ligand field. ekb.eg

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. researchgate.net

Table 2: Common Techniques for Characterizing Metal Complexes of this compound Analogs

| Technique | Information Obtained |

|---|---|

| FTIR Spectroscopy | Identification of coordination sites (shifts in ν(C=N), ν(C-N)) |

| NMR Spectroscopy | Structural confirmation of the ligand framework |

| UV-Visible Spectroscopy | Electronic transitions (d-d, charge transfer), coordination geometry |

| Elemental Analysis | Stoichiometry and empirical formula |

| X-ray Crystallography | Definitive molecular structure, bond lengths, and bond angles |

The coordination of this compound to a transition metal ion influences the d-orbital energies of the metal, an effect described by ligand field theory. As a substituted pyridine, it is a σ-donor and a π-acceptor. The ethylamino group at the 4-position is an electron-donating group, which increases the electron density on the pyridine ring and enhances its σ-donor capability compared to unsubstituted pyridine. This makes it a stronger field ligand.

An in-depth examination of the chemical behavior of this compound and its analogs reveals complex interactions governed by their electronic and steric properties. This article explores the compound's role in catalysis and its fundamental organic reaction mechanisms, adhering to a focused scientific outline.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Catalyst in Homogeneous Systems

In homogeneous catalysis, the catalyst and reactants exist in a single phase, allowing for high reactivity and selectivity under mild conditions. N-ethylpyridin-4-amine, like other 4-aminopyridines, possesses a nucleophilic nitrogen atom on the pyridine (B92270) ring, which is key to its catalytic activity. This nucleophilicity is enhanced by the electron-donating ethylamino group at the 4-position.

While specific organocatalytic systems based solely on this compound are not extensively documented in peer-reviewed literature, its structural similarity to 4-(dimethylamino)pyridine (DMAP) suggests its potential utility in similar catalytic transformations. 4-Aminopyridine (B3432731) derivatives are well-established as highly efficient nucleophilic catalysts for a wide range of reactions, including acylations, esterifications, and the Baylis-Hillman reaction.

The catalytic cycle of 4-aminopyridines in acylation, for instance, involves the initial nucleophilic attack of the pyridine nitrogen on the acylating agent, forming a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to attack by a weakly nucleophilic alcohol or amine, regenerating the catalyst and forming the desired product. The ethyl group in this compound can influence the steric and electronic environment of the catalytic center, potentially tuning the catalyst's activity and selectivity compared to DMAP. Research into tuning the structure of 4-aminopyridine catalysts has shown that modifications to the amino substituent can significantly impact catalytic performance. researchgate.net

The primary role of 4-aminopyridine catalysts is to accelerate reactions that would otherwise be impractically slow. By forming the aforementioned activated intermediates, they provide a lower energy pathway for the reaction to proceed.

Acylation Reactions: The use of 4-aminopyridine and its derivatives to catalyze acylation is a cornerstone of organic synthesis. nih.gov While direct studies on this compound are limited, the established mechanism for DMAP-catalyzed acetylation of alcohols provides a strong model for its expected behavior. nih.gov The reaction is found to be first-order with respect to the alcohol, the acylating agent, and the DMAP catalyst, underscoring the catalyst's integral role in the rate-determining step. nih.gov It is anticipated that this compound would also exhibit significant rate enhancements in similar transformations.

Baylis-Hillman Reaction: The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that benefits from nucleophilic catalysis. mdpi.com 4-Aminopyridine derivatives have been shown to be effective catalysts for this transformation. For instance, DMAP has been demonstrated to be a superior mediator compared to 1,4-diazabicyclo[2.2.2]octane (DABCO) for the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to form 3-cyano-2H-chromenes. organic-chemistry.org The increased nucleophilicity of the pyridine nitrogen in N-alkylated aminopyridines can promote the initial Michael addition step of the MBH reaction, leading to enhanced reaction rates.

| Reaction Type | Catalyst Family | Key Advantages |

| Acylation | 4-Aminopyridines | High efficiency, mild reaction conditions, broad substrate scope. |

| Baylis-Hillman | 4-Aminopyridines | Atom economy, formation of highly functionalized products. mdpi.com |

Heterogeneous Catalysis Incorporating this compound Derived Structures

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and reusability, aligning with the principles of green chemistry. The immobilization of catalytically active species like this compound onto solid supports is a key strategy in this area.

Recent research has demonstrated the successful immobilization of N-pyridin-4-amine onto a magnetic graphene oxide support. This strategy involves the covalent grafting of the aminopyridine moiety onto the surface of Fe3O4-supported graphene oxide. This creates a magnetically separable nanocatalyst with accessible catalytic sites. While this specific example uses the parent N-pyridin-4-amine, the synthetic methodology can be readily adapted for this compound, which would involve the reaction of the corresponding functionalized pyridine with the activated support material.

Other potential support materials for the immobilization of this compound and its derivatives include nanoporous polymers. These materials offer high surface areas and tunable pore sizes, which can enhance catalyst loading and accessibility. Functionalization of these polymers with reactive groups allows for the covalent attachment of the aminopyridine catalyst.

The performance of immobilized N-pyridin-4-amine on magnetic graphene oxide has been evaluated in the synthesis of 4H-chromenes and dihydropyrano[2,3-c]pyrazole derivatives. These reactions are conducted in water, a green solvent, highlighting the environmentally benign nature of this catalytic system. The catalyst has shown high efficiency in these multicomponent reactions.

| Catalyst System | Support Material | Target Molecules | Key Green Chemistry Aspects |

| Immobilized N-pyridin-4-amine | Magnetic Graphene Oxide | 4H-chromenes, dihydropyrano[2,3-c]pyrazoles | Use of water as a solvent, magnetic recovery of catalyst, high reusability. |

Role as a Privileged Building Block in Complex Molecule Synthesis

The pyridine scaffold is a ubiquitous structural motif in a vast number of biologically active compounds and pharmaceuticals. nih.gov This makes pyridine derivatives, including this compound, valuable building blocks in the synthesis of complex molecules. The presence of multiple functional groups—the pyridine ring, the secondary amine, and the potential for further functionalization—allows for diverse synthetic transformations.

While specific examples of the incorporation of the intact this compound moiety into complex final products are not widely reported, its potential as a synthetic intermediate is significant. The amino group can be further elaborated, and the pyridine ring can participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to construct more complex scaffolds. For instance, various aminopyridines serve as precursors in the synthesis of potent enzyme inhibitors and other bioactive molecules. nih.govnih.gov The pyridine skeleton's ability to form hydrogen bonds and its characteristic solubility contribute to its utility in drug design. nih.gov The ethyl group on the amine can serve to modulate properties such as lipophilicity and metabolic stability in the final molecule. The synthesis of various N-arylpyrimidin-2-amine derivatives often starts from aminopyridine precursors, highlighting their role as foundational building blocks.

Precursor in the Construction of Functional Heterocyclic Systems